2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone
Description
Chemical Context and Research Significance of Brominated Naphthalene (B1677914) Derivatives
Brominated naphthalene derivatives are a class of aromatic compounds where one or more hydrogen atoms on the naphthalene ring system are replaced by bromine atoms. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex organic molecules, including pharmaceuticals, dyes, and pesticides. numberanalytics.com
The synthesis of bromonaphthalenes is typically achieved through the electrophilic aromatic substitution of naphthalene. The reaction conditions, such as the brominating agent, solvent, and temperature, can be controlled to produce various isomers and degrees of bromination, ranging from mono- to polybrominated naphthalenes. researchgate.netcardiff.ac.uk For instance, the direct bromination of naphthalene can yield mixtures of isomers like 1,4-dibromonaphthalene (B41722) and 1,5-dibromonaphthalene. cardiff.ac.uk Specific isomers, such as 2,6-dibromonaphthalene (B1584627), can be synthesized regioselectively through multi-step procedures involving controlled bromination and debromination steps. cardiff.ac.uk Another method for preparing bromonaphthalenes involves the reaction of aryl alcohols (like β-naphthol) with triphenylphosphine (B44618) and bromine, which provides a useful alternative for introducing bromine onto the aromatic nucleus. orgsyn.org
The utility of brominated naphthalenes stems from the reactivity of the carbon-bromine bond. The bromine atom can be readily displaced or transformed through various reactions, such as nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and metallation. This versatility makes them important building blocks for constructing complex molecular architectures. For example, they are precursors in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen. numberanalytics.com
Foundational Aspects of α-Bromo Ketones in Organic Synthesis
The α-bromo ketone moiety is a highly reactive and synthetically versatile functional group. researchgate.netnih.gov α-Bromo ketones are characterized by a bromine atom attached to the carbon atom adjacent (in the alpha position) to a carbonyl group. This structural feature renders the α-carbon electrophilic and the α-hydrogen acidic, leading to a wide range of chemical reactivities.
A common method for synthesizing α-bromo ketones is the acid-catalyzed α-halogenation of the corresponding ketone. openstax.orglibretexts.org This reaction proceeds through the formation of an enol intermediate, which, being nucleophilic, attacks an electrophilic halogen source such as molecular bromine (Br₂). openstax.orglibretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. openstax.orglibretexts.org The precursor to 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone (B2362549), 1-(6-bromonaphthalen-2-yl)ethanone (B74744), can be synthesized from 6-bromo-N-methoxy-N-methyl-2-naphthalenecarboxamide by reaction with methylmagnesium bromide. chemicalbook.com
The synthetic utility of α-bromo ketones is extensive. They are valuable precursors for a variety of important molecular structures:
α,β-Unsaturated Ketones : One of the most common applications of α-bromo ketones is their conversion into α,β-unsaturated ketones through dehydrobromination. libretexts.orgfiveable.me This elimination reaction is typically carried out using a base, often a sterically hindered one like pyridine, to promote an E2 elimination pathway. openstax.orglibretexts.org
Heterocycle Synthesis : Due to their high reactivity, α-bromo ketones are key starting materials for the synthesis of numerous nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, some of which exhibit significant biological activity. researchgate.netnih.gov For example, they react with amines and hydrazines to form indoles and pyrazoles, respectively. nih.gov
Other Transformations : The bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups at the α-position. They can also be used in reactions like the Favorskii rearrangement.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(6-bromonaphthalen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-7-12(15)10-2-1-9-6-11(14)4-3-8(9)5-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLAZUXWINTOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 1 6 Bromonaphthalen 2 Yl Ethanone and Analogous Compounds
Preparative Routes to 1-(6-Bromonaphthalen-2-yl)ethanone (B74744) Precursor
The synthesis of the target compound begins with the preparation of its immediate precursor, 1-(6-bromonaphthalen-2-yl)ethanone, also known as 2-acetyl-6-bromonaphthalene. nih.govpharmaffiliates.comchemscene.comapolloscientific.co.uk The primary method for introducing the acetyl group onto the bromonaphthalene scaffold is the Friedel-Crafts acylation reaction.
Friedel-Crafts Acylation Strategies for Naphthalene (B1677914) Systems
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds by introducing an acyl group into an aromatic ring. scirp.orgmdpi.com In the context of naphthalene, this reaction is complicated by the potential for substitution at two different positions, α (C1, C4, C5, C8) and β (C2, C3, C6, C7). The regioselectivity of the acylation is highly dependent on the reaction conditions, particularly the solvent and the nature of the acylating agent complex. myttex.net
When acetylating 2-bromonaphthalene (B93597), two primary isomeric products can be formed: 1-acetyl-7-bromonaphthalene (an α-attack product) and 2-acetyl-6-bromonaphthalene (a β-attack product). rsc.orgrsc.org Research has shown that the ratio of these isomers is dramatically influenced by the solvent used in the reaction. This is attributed to the varying steric bulk of the acylating agent-catalyst complex in different solvents. myttex.net
In Nitrobenzene (B124822): The reaction favors the formation of the β-isomer, 2-acetyl-6-bromonaphthalene (the desired precursor). The ratio of the α-isomer (1-acetyl-7-bromonaphthalene) to the β-isomer is approximately 0.53. rsc.orgrsc.org
In Carbon Disulphide: The reaction predominantly yields the α-isomer, with the α/β isomer ratio increasing to 2.2. rsc.orgrsc.org
In Chloroform: The preference for the α-isomer is even more pronounced, with an α/β isomer ratio of 3.3. rsc.orgrsc.org
It has been demonstrated that the formation of the β-isomer is not due to the rearrangement of the initially formed α-isomer. rsc.orgrsc.org The kinetic and mechanistic studies on naphthalene acetylation suggest that the α-position is generally more reactive, but the β-position becomes more accessible for sterically hindered acylating complexes, which are often present in solvents like nitrobenzene. myttex.net
| Solvent | α-Isomer Product | β-Isomer Product | Ratio of α-Isomer to β-Isomer | Reference |
|---|---|---|---|---|
| Nitrobenzene | 1-Acetyl-7-bromonaphthalene | 2-Acetyl-6-bromonaphthalene | 0.53 | rsc.orgrsc.org |
| Carbon Disulphide | 1-Acetyl-7-bromonaphthalene | 2-Acetyl-6-bromonaphthalene | 2.2 | rsc.orgrsc.org |
| Chloroform | 1-Acetyl-7-bromonaphthalene | 2-Acetyl-6-bromonaphthalene | 3.3 | rsc.orgrsc.org |
Methodological Advancements in Precursor Yield Optimization
Optimizing the yield of the desired 1-(6-bromonaphthalen-2-yl)ethanone precursor hinges on controlling the regioselectivity of the Friedel-Crafts acylation. As indicated by the solvent effects, selecting a solvent like nitrobenzene is crucial for maximizing the formation of the 2-acetyl-6-bromonaphthalene isomer. rsc.orgrsc.org
Further optimization strategies in Friedel-Crafts reactions often involve exploring different catalysts and reaction temperatures. While aluminum chloride (AlCl₃) is the classic catalyst, other Lewis acids or Brønsted acids can be employed to modulate reactivity and selectivity. mdpi.comgoogle.com For instance, using hydrogen fluoride (B91410) as both a catalyst and a solvent has been shown to be effective for the acylation of other naphthalene derivatives. google.com The temperature can also influence the isomer distribution; in many naphthalene substitution reactions, lower temperatures favor the α-product (kinetic control), while higher temperatures can lead to the more thermodynamically stable β-product. myttex.net However, in the case of the acetylation of 2-bromonaphthalene, rearrangement between the products has been shown not to occur, indicating that the product ratio is determined by the kinetics of the attack at each position under the specific reaction conditions. rsc.orgrsc.org Therefore, optimization focuses on creating conditions that sterically or electronically favor acylation at the 6-position of the 2-bromonaphthalene ring.
Selective Bromination Techniques for α-Carbonyl Activation
The second stage of the synthesis involves the selective bromination of the methyl group adjacent to the carbonyl function (the α-carbon) of 1-(6-bromonaphthalen-2-yl)ethanone. This transformation yields the final product, 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone (B2362549). The α-bromination of carbonyl compounds is a critical transformation in organic synthesis, as the resulting α-haloketones are versatile intermediates. bohrium.comtandfonline.comnih.gov
A significant challenge in this step is achieving selective monobromination at the α-position without inducing substitution on the aromatic naphthalene ring or forming di-brominated byproducts. bohrium.comtandfonline.com A variety of reagents and catalytic systems have been developed for the selective α-bromination of aralkyl ketones.
One of the most common and effective reagents for this purpose is N-Bromosuccinimide (NBS). bohrium.comnih.gov The reaction is often carried out in the presence of a catalyst to enhance selectivity and reaction rate.
Montmorillonite K-10 Clay: A simple and efficient method utilizes NBS in the presence of Montmorillonite K-10, a solid acid catalyst, in methanol (B129727) at 60–65 °C. This method offers advantages such as short reaction times, straightforward workup, and high yields. The catalyst is also reusable. tandfonline.com
Acidic Aluminum Oxide (Al₂O₃): Using NBS with acidic Al₂O₃ as a catalyst in refluxing methanol provides exclusive α-bromination for aralkyl ketones with moderately activating or deactivating groups. This protocol is noted for its high yields, short reaction times (10–20 minutes), and operational safety. nih.gov
Other Reagents and Catalysts: Numerous other systems have been reported for α-bromination, including copper(II) bromide (CuBr₂), ammonium (B1175870) bromide with an oxidant like Oxone®, and various other bromine sources in conjunction with Lewis or Brønsted acid catalysts. bohrium.comnih.gov
The choice of method depends on the specific substrate and desired reaction conditions, with a growing emphasis on developing environmentally benign and economically viable protocols. bohrium.com
| Brominating Agent | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Montmorillonite K-10, Methanol, 60–65 °C | Good yields, short reaction time, reusable catalyst | tandfonline.com |
| N-Bromosuccinimide (NBS) | Acidic Al₂O₃, Methanol, reflux | High regioselectivity, short reaction time (10-20 min), inexpensive catalyst | nih.gov |
| Ammonium Bromide (NH₄Br) | Oxone® (oxidant), no catalyst | Environmentally safe, economic, high efficiency | bohrium.com |
| Copper(II) Bromide (CuBr₂) | Various solvents (e.g., Ethyl Acetate/Chloroform) | Direct bromination, effective for many ketones | bohrium.com |
Synthetic Pathways for Naphthalene Bromination Precursors
The availability of the starting material, a specifically brominated naphthalene, is fundamental to the entire synthetic sequence. The precursor for the Friedel-Crafts acylation is 2-bromonaphthalene, while analogous compounds might be derived from other isomers like 2,6-dibromonaphthalene (B1584627).
2-Bromonaphthalene: This compound can be prepared from 2-naphthol (B1666908) (β-naphthol). One established method involves the reaction of 2-naphthol with triphenylphosphine (B44618) and bromine in acetonitrile. orgsyn.org Another route involves the direct bromination of 2-naphthol followed by the reduction of the resulting 1,6-dibromo-2-naphthol. orgsyn.org
2,6-Dibromonaphthalene: This symmetrical precursor is a valuable building block for various functional organic materials. nih.govossila.com A regioselective synthesis has been developed involving the polybromination of naphthalene. For instance, bromination of naphthalene with four equivalents of bromine over KSF clay yields a mixture of tetrabromonaphthalenes. Subsequent proto-debromination of this crude mixture using n-butyllithium at low temperatures can regioselectively produce 2,6-dibromonaphthalene in high yield. cardiff.ac.ukresearchgate.net
The synthesis of these brominated precursors is a critical enabling step, providing the necessary halogenated naphthalene core upon which the acetyl and α-bromo functionalities are subsequently installed.
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 6 Bromonaphthalen 2 Yl Ethanone
X-ray Crystallography in Solid-State Structural AnalysisFor a definitive three-dimensional structure, X-ray crystallography is the gold standard. This technique would have yielded precise bond lengths, bond angles, and crystal packing information, offering an unambiguous depiction of the molecule's solid-state conformation. No crystallographic data for 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone (B2362549) has been deposited in crystallographic databases or published in scientific journals.
While spectroscopic data exists for structurally related compounds, such as 2-bromo-1-(naphthalen-2-yl)ethanone and 1-(6-bromonaphthalen-2-yl)ethanone (B74744), the user's explicit instruction to focus solely on this compound prevents the inclusion of this analogous data. The synthesis and subsequent detailed characterization of this specific α-haloketone have not been reported in the reviewed scientific literature, precluding the creation of the requested in-depth article.
Reactivity and Synthetic Transformations of 2 Bromo 1 6 Bromonaphthalen 2 Yl Ethanone
Nucleophilic Substitution Reactions at the α-Bromo Ketone Position
The carbon atom adjacent to the carbonyl group (the α-carbon) is rendered highly electrophilic by the combined electron-withdrawing effects of the carbonyl oxygen and the adjacent bromine atom. This makes it a prime target for nucleophilic attack, typically proceeding through an S_N2 mechanism. up.ac.zajove.com This reactivity is a cornerstone for the synthesis of a variety of heterocyclic compounds.
A preeminent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis. ijper.orgnih.govorganic-chemistry.org In this reaction, the α-bromo ketone moiety of 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone (B2362549) serves as a key building block. Condensation with a thioamide, such as thiourea (B124793) or a substituted thioamide, leads to the formation of a thiazole ring. mdpi.com For instance, reaction with thiourea would yield a 2-amino-4-(6-bromonaphthalen-2-yl)thiazole derivative. The mechanism involves the initial nucleophilic attack by the sulfur of the thioamide on the α-carbon, displacing the bromide ion, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov
This versatile reactivity extends to other sulfur and nitrogen-based nucleophiles. For example, reaction with thiosemicarbazide (B42300) can be used to generate 2-hydrazinothiazoles. nih.govresearchgate.net Furthermore, condensation with 2-aminothiazole (B372263) derivatives can lead to the formation of more complex fused heterocyclic systems like imidazo[2,1-b]thiazoles. researchgate.netmdpi.comnih.govnih.gov These reactions underscore the utility of the α-bromo ketone as a synthon for constructing elaborate molecular architectures.
| Nucleophile | Product Class | Typical Conditions |
|---|---|---|
| Thiourea | 2-Amino-4-(aryl)thiazole | Ethanol, reflux |
| Substituted Thioamides | 2,4-Disubstituted Thiazole | Ethanol, room temperature |
| Thiosemicarbazide | 2-Hydrazino-4-(aryl)thiazole | Ethanol, reflux |
| 2-Amino Heterocycles | Fused Imidazo-heterocycles | Reflux in a suitable solvent (e.g., ethanol) |
Modifications and Derivatizations Involving the Carbonyl Functionality
The carbonyl group of the ketone offers another site for synthetic modification. A variety of classical carbonyl reactions can be employed, provided the conditions are chosen to be compatible with the reactive α-bromo position.
One of the most significant transformations is the conversion of the carbonyl group to an alkene via the Wittig reaction. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide, which attacks the electrophilic carbonyl carbon. masterorganicchemistry.com The subsequent collapse of the intermediate oxaphosphetane yields an alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org Applying this to this compound using, for example, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would produce a terminal alkene, 1-bromo-2-(1-bromomethylvinyl)naphthalene. The choice of ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting alkene. organic-chemistry.org
Another common derivatization is the reduction of the ketone to a secondary alcohol. However, standard reducing agents must be used with caution. Strong hydride reagents could potentially react at the α-bromo position. Selective reduction of the ketone is possible, or alternatively, zinc reduction can be used to reductively dehalogenate α-bromo ketones to form zinc enolates, which can then be trapped to form other products. wikipedia.orgacs.org
| Reaction Type | Reagent(s) | Product Class |
|---|---|---|
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene |
| Reduction | e.g., Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Reductive Dehalogenation | Zinc dust | Zinc Enolate / Ketone |
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core
The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.comlibretexts.org The regiochemical outcome of such reactions on this compound is governed by the directing effects of the two existing substituents: the bromo group at the C-6 position and the bromoacetyl group at the C-2 position.
Both substituents are deactivating towards EAS.
Bromo group (at C-6): This is a weakly deactivating group but is ortho, para-directing. In the context of the naphthalene ring, it will direct incoming electrophiles to the C-5 and C-7 positions.
Bromoacetyl group (at C-2): As a ketone derivative, this is a moderately deactivating group and is meta-directing. stackexchange.com It will direct incoming electrophiles to the C-5, C-7, and C-4 positions.
The directing effects of both groups are therefore convergent, strongly favoring substitution at the C-5 and C-7 positions. Between these two, the C-5 position is an α-position, which is inherently more reactive than the β-position (C-7) in naphthalene systems, suggesting that substitution at C-5 would likely be the major product under kinetic control. libretexts.org Reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) would be expected to yield the corresponding 5-substituted derivative as the predominant isomer.
| Reaction | Reagents | Predicted Major Product Position |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C-5 |
| Bromination | Br₂, FeBr₃ | C-5 |
| Sulfonation | Fuming H₂SO₄ | C-5 |
Metal-Catalyzed Cross-Coupling Reactions for Naphthalene Functionalization
The aryl bromide at the C-6 position is an ideal handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity difference between the aryl bromide (C(sp²)-Br) and the α-bromo ketone (C(sp³)-Br) allows for chemoselective reactions. Generally, the C(sp²)-Br bond is more reactive in palladium-catalyzed oxidative addition cycles. nih.govresearchgate.net
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govlibretexts.org This would allow for the introduction of various aryl or vinyl groups at the C-6 position of the naphthalene core.
The Sonogashira coupling provides a route to introduce alkyne functionalities. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgnih.gov This transformation would yield a 6-alkynylnaphthalene derivative, significantly expanding the molecular complexity.
Other palladium-catalyzed reactions, such as the Heck (with alkenes), Buchwald-Hartwig (with amines or alcohols), and Stille (with organostannanes) couplings, could also be employed to further functionalize the C-6 position, demonstrating the immense synthetic potential of this scaffold. nih.gov
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl/Vinyl Naphthalene Derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 6-Alkynyl Naphthalene Derivative |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 6-Alkenyl Naphthalene Derivative |
| Buchwald-Hartwig | Amine / Alcohol | Pd Catalyst, Ligand, Base | 6-Amino/Alkoxy Naphthalene Derivative |
Advanced Research Applications of 2 Bromo 1 6 Bromonaphthalen 2 Yl Ethanone in Chemical Biology and Material Science
Strategic Utility as a Chemical Building Block in Multistep Organic Syntheses
2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone (B2362549) serves as a crucial intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a reactive α-bromoketone functional group attached to a brominated naphthalene (B1677914) core, makes it a versatile precursor for constructing a variety of heterocyclic and polycyclic systems. The presence of the bromine atom on the acetyl group renders the adjacent carbon electrophilic and highly susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in synthetic organic chemistry.
The α-bromoketone moiety is a classic precursor for the synthesis of numerous heterocycles, including thiazoles, imidazoles, and pyrazines, through well-established condensation reactions. For example, it can be reacted with various thioamides, amidines, or diamines to forge new polycyclic systems. The brominated naphthalene scaffold itself offers further opportunities for chemical modification, allowing for the introduction of additional functional groups or the construction of fused ring systems. This dual reactivity makes it a valuable starting material for creating diverse and intricate molecules with potential applications in medicinal chemistry and materials science.
Exploration in the Rational Design and Development of Bioactive Molecules
The structural motifs derived from this compound are of significant interest in the field of medicinal chemistry due to their presence in a wide range of pharmacologically active compounds. The naphthalene ring system is a key component in many bioactive molecules and can enhance both the chemical and metabolic stability of a compound while maintaining its desired pharmacological effects.
Application in Receptor Modulation Studies and Signaling Pathway Research
The naphthalene scaffold is a recognized pharmacophore that has been incorporated into the design of various receptor modulators. For instance, naphthalene-chalcone hybrids have been synthesized and investigated for their potential as anticancer agents and VEGFR-2 inhibitors. acs.org In these studies, the substitution pattern on the naphthalene ring was found to influence the biological activity. acs.org
Furthermore, the 6-bromoindole (B116670) scaffold has been a subject of interest in the development of bioactive compounds. nih.gov Polyamine derivatives of 6-bromoindole have been shown to possess antimicrobial properties by disrupting bacterial membranes. nih.gov This mechanism of action, involving direct interaction with cellular structures, is a key area of investigation in signaling pathway research. The ability of such compounds to modulate membrane potential suggests potential applications in studying ion channel function and other membrane-associated signaling events.
Development as Fluorescent Probes and Sensors
While specific research on the use of this compound in the development of fluorescent probes and sensors is not extensively documented in the provided search results, the naphthalene moiety is a well-known fluorophore. Naphthalene and its derivatives are often used as the core structure for fluorescent dyes and sensors due to their inherent photophysical properties. The electronic properties of the naphthalene ring can be tuned by the introduction of various substituents, which in turn can affect its fluorescence emission and sensitivity to different analytes or environmental conditions. The presence of bromine atoms and the ketone functionality in this compound provides synthetic handles for the attachment of other functional groups, which could be exploited in the rational design of novel fluorescent probes for applications in chemical biology and materials science.
Comparative Studies with Related Brominated Naphthalene Analogs in Applied Research
Comparative studies of brominated naphthalene analogs are crucial for understanding structure-activity relationships and for optimizing the properties of new materials and bioactive molecules. For example, in the context of antimicrobial agents, it was observed that naphthalen-2-yl derivatives were generally superior to naphthalen-1-yl derivatives. This highlights the importance of the substitution pattern on the naphthalene ring in determining biological activity.
In the field of synthetic chemistry, different brominated naphthalenes serve as precursors for a wide range of derivatives. For instance, 2-bromonaphthalene (B93597) can be prepared from 2-aminonaphthalene. orgsyn.org The reactivity and regioselectivity of bromination reactions on naphthalene and its derivatives are also subjects of comparative studies to develop efficient synthetic routes to specific isomers. researchgate.net
The choice of a particular brominated naphthalene analog as a starting material can have a significant impact on the properties and performance of the final product. Therefore, comparative investigations are essential for the rational design of new compounds with tailored functionalities for specific applications in chemical biology and material science.
Computational Chemistry and Theoretical Investigations of 2 Bromo 1 6 Bromonaphthalen 2 Yl Ethanone
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Conformation
A theoretical investigation into 2-Bromo-1-(6-bromonaphthalen-2-yl)ethanone (B2362549) would typically commence with DFT calculations to determine its optimal molecular geometry and electronic properties. By employing a suitable basis set, such as 6-311++G(d,p), researchers can compute the molecule's lowest energy conformation.
These calculations would yield crucial data points, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other electronic properties, such as ionization potential, electron affinity, and the molecular electrostatic potential (MEP), would also be determined to map electron density and predict sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (eV) | Electron-donating ability |
| LUMO Energy | (eV) | Electron-accepting ability |
| HOMO-LUMO Gap | (eV) | Chemical reactivity & stability |
| Ionization Potential | (eV) | Energy to remove an electron |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific compound.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking simulations would be performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.
The process involves preparing a 3D model of the ligand and docking it into the active site of a selected biological target, such as an enzyme or receptor implicated in a disease pathway. The simulation's output is a binding affinity score, typically in kcal/mol, which quantifies the stability of the ligand-protein complex. A lower binding energy indicates a more stable and potentially more potent interaction. The analysis would also reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. To perform this analysis, a high-quality crystal structure, typically obtained from single-crystal X-ray diffraction, is required.
Table 2: Potential Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution | Description |
|---|---|---|
| H···H | ~X% | Represents interactions between hydrogen atoms. |
| Br···H / H···Br | ~Y% | Indicates halogen bonding and other dipole interactions. |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific compound.
Reaction Pathway Prediction and Mechanistic Studies
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. As an α-bromoketone, the compound is expected to be a reactive intermediate for synthesizing various heterocyclic compounds.
Theoretical calculations, again using methods like DFT, can be used to map the potential energy surface of a proposed reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energy barriers (activation energies) associated with each transition state, the most favorable reaction pathway can be predicted. This provides valuable insights into reaction kinetics and helps in optimizing experimental conditions for chemical synthesis.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
